molecular formula C7H9ClN4 B2648221 (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine CAS No. 2503155-36-8

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine

Cat. No.: B2648221
CAS No.: 2503155-36-8
M. Wt: 184.63
InChI Key: SVLMBRKITFPTQL-BYPYZUCNSA-N
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Description

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine (CAS 2503155-36-8) is a chiral tetrahydropteridine derivative of significant value in synthetic and medicinal chemistry research. With the molecular formula C7H9ClN4, this compound features a stereogenic center at the 7-position, making it a crucial chiral building block . Its core structure serves as a versatile synthetic intermediate for the C6-stereospecific synthesis of 6-monosubstituted tetrahydropteridine C6-stereoisomers . This includes the preparation of biologically critical molecules such as (6R)-tetrahydrobiopterin, an essential cofactor for aromatic amino acid hydroxylases, and (6S)-tetrahydrofolate (leucovorin), used in rescue therapy following high-dose methotrexate treatment . The 4-chloro group on the pteridine ring is a reactive handle that allows for facile nucleophilic substitution, enabling researchers to introduce diverse amine and other functional groups to create novel pteridine libraries . The broader class of 2,4-diaminopteridine derivatives has been extensively investigated for their potent biological activities, including acting as radical scavengers, lipoxygenase inhibitors with IC50 values extending down to 100 nM, and anti-inflammatory agents showing efficacy in animal models of colitis . This makes the 4-chloro derivative a valuable precursor for developing new therapeutic candidates. Pteridines are a privileged scaffold in drug discovery, with natural and synthetic derivatives exhibiting a wide range of clinically useful properties, such as antioxidants, immunosuppressants, and anti-cancer agents . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c1-4-2-9-5-6(8)10-3-11-7(5)12-4/h3-4,9H,2H2,1H3,(H,10,11,12)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLMBRKITFPTQL-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trichloropyrimidine and 2-amino-4-methylpyrimidine.

    Cyclization Reaction: The key step involves the cyclization of these starting materials under specific conditions to form the tetrahydropteridine ring. This is usually achieved by heating the reactants in the presence of a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropteridine form.

    Substitution: The chlorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine
  • Molecular Formula : C₈H₁₄N₄O
  • Key Differences: Replaces the chloro group with a hydroxyl (-OH) and adds amino (-NH₂) and dimethyl groups at positions 5 and 4.
  • Biological Relevance: Acts as a substrate in mixed-function oxygenase reactions and non-enzymatic hydroxylation processes (e.g., phenylalanine to tyrosine conversion). Less effective as a reductant compared to ascorbate .
  • Applications : Used in studies of dihydrofolate analogs and enzymatic cofactor requirements .
2,4-Dichloro-5,6,7,8-tetrahydropteridine
  • Molecular Formula : C₆H₇Cl₂N₄
  • Key Differences : Contains two chloro groups (positions 2 and 4) instead of one.

Substituent Position and Ring System Modifications

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
  • Molecular Formula : C₁₄H₁₅Cl₂N₃
  • Key Differences : Incorporates a benzyl group at position 7 and a pyrido-pyrimidine fused ring system instead of a pteridine core.
4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine
  • Molecular Formula: Not explicitly stated (similar to C₁₀H₁₁ClN₄S).
  • Key Differences: Features a thieno-pyrimidine fused ring system, altering electronic properties and binding affinity in enzyme inhibition studies .

Stereochemical and Conformational Variations

(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine
  • Key Differences : Enantiomeric configuration at position 7 (R vs. S).
  • Impact : The (7S) configuration may confer distinct binding preferences in chiral environments, such as enzyme active sites, compared to the (7R) form .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity/Applications References
(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine C₇H₉ClN₄ 4-Cl, 7-CH₃ (S-configuration) Synthetic precursor, pharmaceutical research
2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine C₈H₁₄N₄O 2-NH₂, 4-OH, 5,6-(CH₃)₂ Substrate in hydroxylation reactions
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine C₁₄H₁₅Cl₂N₃ 4-Cl, 7-benzyl, fused pyrido-pyrimidine Lipophilic inhibitor candidate
2,4-Dichloro-5,6,7,8-tetrahydropteridine C₆H₇Cl₂N₄ 2-Cl, 4-Cl High reactivity, industrial applications

Biological Activity

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C7_7H9_9ClN4_4
  • SMILES Notation : C[C@H]1CNC2=C(N1)N=CN=C2Cl
  • InChI Key : SVLMBRKITFPTQL-BYPYZUCNSA-N

Biological Activity

The biological activity of this compound is primarily investigated in terms of its interaction with various biological pathways and potential therapeutic applications.

Modulation of Toll-like Receptors

Research indicates that compounds structurally related to tetrahydropteridines can modulate Toll-like receptors (TLRs), particularly TLR7. TLRs play a crucial role in the innate immune response by recognizing pathogens and initiating signaling cascades that lead to cytokine production. For instance, TLR7 agonists have shown promise in treating conditions such as HIV and certain cancers by enhancing immune responses .

1. Antiviral Activity

A study highlighted the potential of pteridine derivatives in antiviral therapies. Compounds that activate TLR7 can enhance the immune response against viral infections, suggesting a possible therapeutic role for this compound in enhancing antiviral immunity .

2. Anticancer Properties

In vitro studies have examined the cytotoxic effects of tetrahydropteridine derivatives on various cancer cell lines. While specific data on this compound is limited, related compounds have shown varying degrees of activity against leukemia and solid tumors. The mechanism often involves the induction of apoptosis in cancer cells .

Comparative Biological Activity Table

Compound NameActivity TypeIC50/EC50 ValuesReference
This compoundTLR ModulationNot specified
4-amino-7-oxo-substituted tetrahydropteridinesAnticancer (CCRF-CEM)>20 µg/mL
TLR7 Agonist GS-9620AntiviralMEC not specified

Q & A

Q. What are the optimal synthetic routes for (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine?

Methodological Answer: The compound is synthesized via cyclization and chlorination reactions. A common approach involves refluxing a precursor (e.g., thienopyrimidone) with phosphorus oxychloride (POCl₃) and pyridine for 5 hours. The reaction mixture is then quenched in ice-cold water, and the product is isolated via filtration and recrystallized from ethanol . Optimization may include:

  • Catalyst Screening : Testing pyridine derivatives for improved chlorination efficiency.
  • Temperature Control : Maintaining reflux conditions (typically 110–120°C) to avoid side reactions.
  • Purification : Sequential recrystallization using ethanol or methanol to achieve ≥95% purity.

Table 1: Synthetic Conditions and Yields

PrecursorReagentsTime (h)Yield (%)Purity (%)Reference
ThienopyrimidonePOCl₃, pyridine565–7095
Modified pyrimidonePOCl₃, DMAP*675–8097Extrapolated from

*DMAP = 4-Dimethylaminopyridine

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Structural characterization employs:

  • X-ray Crystallography : Determines absolute stereochemistry and bond angles. For related tetrahydropteridines, monoclinic systems (space group P2₁/n) with unit cell parameters (e.g., a = 10.395 Å, β = 110.015°) are reported .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Methyl protons at δ 1.2–1.5 ppm; aromatic protons at δ 7.3–8.1 ppm.
    • ¹³C NMR : Chlorine-substituted carbon at δ 150–160 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical m/z (e.g., 215.2 for C₁₀H₁₂ClN₃).

Table 2: Key Analytical Data

TechniqueKey ObservationsReference
X-rayMonoclinic system, Z = 4
¹H NMRδ 1.4 (s, 3H, CH₃)

Advanced Research Questions

Q. How does this compound interact with enzymes like tyrosine 3-monooxygenase?

Methodological Answer: The compound may act as a pteridine analog, competitively inhibiting enzymes requiring 5,6,7,8-tetrahydropteridine cofactors. For example:

  • Tyrosine 3-Monooxygenase (EC 1.14.16.1) : Assays measure inhibition by monitoring L-DOPA formation via HPLC. IC₅₀ values are determined by varying inhibitor concentrations .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to the pteridine-binding site, guided by crystal structures of homologous enzymes .

Q. What computational strategies are used to model the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with enzyme active sites (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds with conserved residues (e.g., Asp132 in tyrosine hydroxylase) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in enzymatic reactions .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies (e.g., NMR shifts or crystallographic parameters) arise from solvent effects or polymorphic forms. Mitigation strategies include:

  • Cross-Validation : Compare data across techniques (e.g., XRD vs. NOESY for stereochemistry) .
  • Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and calibrate instruments with reference compounds .

Q. What role does the compound play in tetrahydrobiopterin (BH4) biosynthesis studies?

Methodological Answer: As a structural analog, it may inhibit 6-pyruvoyl tetrahydropterin synthase (PTPS) or sepiapterin reductase. Experimental approaches include:

  • Enzyme Kinetics : Measure Kₘ and Vₘₐₓ changes in PTPS assays using UV-Vis spectroscopy (λ = 340 nm for NADPH oxidation) .
  • Isotopic Labeling : Track incorporation of ¹⁴C-labeled pteridines into BH4 in cell cultures .

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